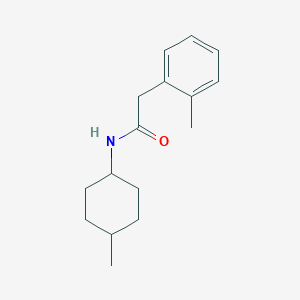![molecular formula C15H13FN2O3 B5374175 3-({[(4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5374175.png)
3-({[(4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[(4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid, also known as FMBA, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzoic acid derivatives and has been synthesized using various methods. FMBA has been found to have several biochemical and physiological effects, which makes it an important compound in the field of research.
作用机制
The mechanism of action of 3-({[(4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to inhibit the replication of certain viruses, including hepatitis C virus.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2. This compound has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has been found to inhibit the replication of certain viruses, including hepatitis C virus.
实验室实验的优点和局限性
3-({[(4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. This compound is also readily available and can be purchased from various chemical suppliers. However, this compound has some limitations for lab experiments. It has been found to be toxic to certain cell lines, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can limit its use in some experiments.
未来方向
There are several future directions for the use of 3-({[(4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid in scientific research. One potential direction is the development of this compound derivatives with improved therapeutic properties. Another potential direction is the use of this compound in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
3-({[(4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid can be synthesized using various methods, including the reaction of 4-methylbenzoic acid with 4-fluoroaniline in the presence of acetic anhydride and pyridine. Another method involves the reaction of 4-methylbenzoic acid with 4-fluoroaniline in the presence of thionyl chloride and dimethylformamide. This compound can also be synthesized using a one-pot reaction of 4-methylbenzoic acid, 4-fluoroaniline, and triphosgene in the presence of triethylamine. The purity of the synthesized this compound can be checked using various techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
3-({[(4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been found to have several potential therapeutic applications, including as an anti-inflammatory agent, anticancer agent, and antiviral agent. This compound has also been used as a building block for the synthesis of various compounds with potential therapeutic applications.
属性
IUPAC Name |
3-[(4-fluorophenyl)carbamoylamino]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-9-2-3-10(14(19)20)8-13(9)18-15(21)17-12-6-4-11(16)5-7-12/h2-8H,1H3,(H,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRPYZIWDXEGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(methyl{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)ethanol](/img/structure/B5374109.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(5-isopropyl-3-thienyl)carbonyl]-3-piperidinol](/img/structure/B5374117.png)
![N-[4-(4-cyclohexyl-1,4-diazepan-1-yl)-4-oxobutyl]acetamide](/img/structure/B5374120.png)
![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-4-iodobenzamide](/img/structure/B5374128.png)
![N-(1-methylpiperidin-4-yl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5374134.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1,4-diazepane](/img/structure/B5374139.png)

![5-[(butylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5374161.png)
![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5374168.png)
![3-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}carbonyl)-N-methyl-2-pyridinamine](/img/structure/B5374172.png)
![4-[(4-fluorophenoxy)acetyl]-3-propylmorpholine](/img/structure/B5374178.png)
![(2R*,3S*,6R*)-5-(cyclopentylacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5374185.png)
![methyl {3-(4-ethoxyphenyl)-5-[2-(2-methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5374199.png)